molecular formula C11H18O B579204 (3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane CAS No. 15448-69-8

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane

Cat. No.: B579204
CAS No.: 15448-69-8
M. Wt: 166.264
InChI Key: UKUDYAVFGWIPMZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[22]pentane is an organic compound with the molecular formula C11H18O It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with isopropylidene derivatives in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1-oxaspiro[2.2]pentane: Lacks the isopropylidene group, resulting in different reactivity and applications.

    5-Isopropylidene-2,2,4,4-tetramethyl-1-thiaspiro[2.2]pentane: Contains a sulfur atom instead of oxygen, leading to distinct chemical properties.

Uniqueness

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane is unique due to its specific spirocyclic structure and the presence of both isopropylidene and tetramethyl groups. This combination imparts unique reactivity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

15448-69-8

Molecular Formula

C11H18O

Molecular Weight

166.264

IUPAC Name

(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C11H18O/c1-7(2)8-9(3,4)11(8)10(5,6)12-11/h1-6H3/t11-/m0/s1

InChI Key

UKUDYAVFGWIPMZ-NSHDSACASA-N

SMILES

CC(=C1C(C12C(O2)(C)C)(C)C)C

Synonyms

5-Isopropylidene-2,2,4,4-tetramethyl-1-oxaspiro[2.2]pentane

Origin of Product

United States

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